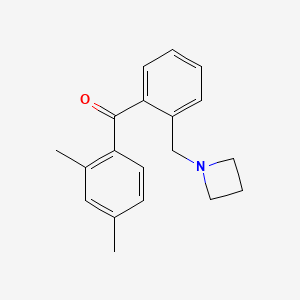
1-(2-Chloroisonicotinoyl)-4-methylpiperazine
Descripción general
Descripción
1-(2-Chloroisonicotinoyl)-4-methylpiperazine (CINP) is a novel synthetic compound with a wide range of potential applications in scientific research. CINP is a derivative of nicotinic acid and is structurally similar to nicotine, but with a chlorine atom at the 2-position of the nicotinic acid moiety. CINP is a highly lipophilic compound that is soluble in a variety of organic solvents, including ethanol, dimethyl sulfoxide (DMSO), and dimethyl formamide (DMF). As a result, it is a promising compound for use in a variety of biochemical and physiological studies.
Aplicaciones Científicas De Investigación
Piperazine Derivatives in Pharmacology
Piperazine derivatives have been extensively studied for their pharmacological applications, particularly as antidepressants, antipsychotics, and anxiolytics. Compounds such as nefazodone, trazodone, and buspirone are notable examples of arylpiperazine derivatives utilized for the treatment of depression, psychosis, or anxiety due to their serotonin receptor-related effects (Caccia, 2007). Additionally, piperazine scaffolds are recognized for their versatility in medicinal chemistry, with ongoing research suggesting their application in central nervous system (CNS) disorders and beyond (Maia et al., 2012).
Environmental Impacts and Bioremediation
Certain piperazine derivatives have been identified in environmental studies, particularly concerning their presence in water systems and potential toxicological impacts. For instance, studies on atrazine, a widely used herbicide, highlight the environmental persistence of such compounds and the importance of bioremediation strategies to mitigate their effects (Konstantinou et al., 2006). The degradation pathways and microbial remediation of these compounds are crucial areas of research, offering potential applications for 1-(2-Chloroisonicotinoyl)-4-methylpiperazine in environmental science.
Toxicology and Safety Evaluation
The safety and toxicological evaluation of chlorinated compounds, including piperazine derivatives, is a significant area of research. Chlorination can influence the biological activity of compounds, potentially leading to toxic effects or, conversely, enhancing desired pharmacological properties (Klaus, 2000). Understanding the role of chlorine substituents in these compounds can inform safety assessments and regulatory decisions.
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
(2-chloropyridin-4-yl)-(4-methylpiperazin-1-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN3O/c1-14-4-6-15(7-5-14)11(16)9-2-3-13-10(12)8-9/h2-3,8H,4-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJSUZRNVWYHBNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2=CC(=NC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80649214 | |
| Record name | (2-Chloropyridin-4-yl)(4-methylpiperazin-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80649214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
612487-28-2 | |
| Record name | (2-Chloropyridin-4-yl)(4-methylpiperazin-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80649214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![4'-Bromo-2-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone](/img/structure/B1292944.png)
